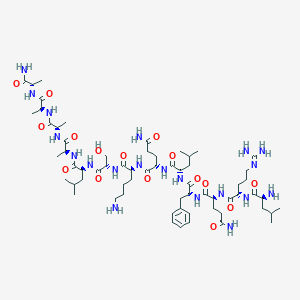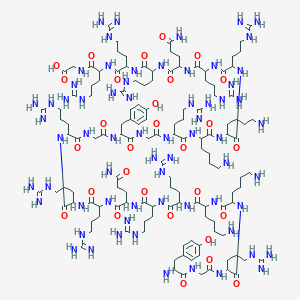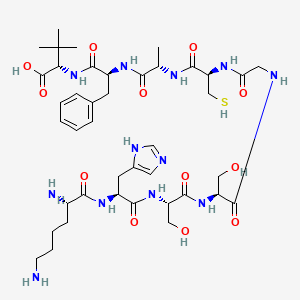
Neuronostatin-13 (human, canine, porcine) trifluoroacetate salt
Übersicht
Beschreibung
Neuronostatin-13 (human) is a 13-amino acid peptide hormone encoded by the somatostatin gene. It was first discovered in 2008 using bioinformatic methods and originates from the same preprohormone as somatostatin . Neuronostatin-13 has been shown to exert pleiotropic physiological effects, including the regulation of food intake, glucose metabolism, and cardiac function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neuronostatin-13 (human) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Neuronostatin-13 (human) involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) purification to ensure high purity. The peptide is then lyophilized for storage and distribution .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Neuronostatin-13 (Mensch) durchläuft hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Aufgrund seiner Peptidnatur nimmt es typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.
Häufige Reagenzien und Bedingungen:
Kopplungsreagenzien: N,N’-Diisopropylcarbodiimid (DIC), O-Benzotriazol-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphat (HBTU)
Entschützung Reagenzien: Trifluoressigsäure (TFA)
Spaltung Reagenzien: TFA, Wasser, Triisopropylsilan (TIS)
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das Neuronostatin-13 (Mensch)-Peptid selbst. Es werden in der Regel keine signifikanten Nebenprodukte gebildet .
Wissenschaftliche Forschungsanwendungen
Neuronostatin-13 (Mensch) hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellpeptid für die Untersuchung von Peptidsynthese- und Reinigungsverfahren verwendet.
Medizin: Potenzielles therapeutisches Ziel für Erkrankungen wie Fettleibigkeit, Bluthochdruck und Diabetes.
Industrie: Verwendung bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Tests
5. Wirkmechanismus
Neuronostatin-13 (Mensch) übt seine Wirkungen über den G-Protein-gekoppelten Rezeptor 107 (GPR107) aus. Es wurde gezeigt, dass es verschiedene physiologische Prozesse vermittelt, darunter:
Regulation der Nahrungsaufnahme: Reduziert die Nahrungsaufnahme und verzögert die Magenentleerung.
Glukosestoffwechsel: Erhöht die Glukagonspiegel bei niedrigem Glukosespiegel.
Herzfunktion: Unterdrückt die Herzkontraktionskraft.
Wirkmechanismus
Neuronostatin-13 (human) exerts its effects through the G protein-coupled receptor 107 (GPR107). It has been shown to mediate various physiological processes, including:
Regulation of Food Intake: Reduces food intake and delays gastric emptying.
Glucose Metabolism: Increases glucagon secretion during low glucose conditions.
Cardiac Function: Suppresses cardiac contractility.
Vergleich Mit ähnlichen Verbindungen
Neuronostatin-13 (Mensch) ist einzigartig aufgrund seiner Entstehung aus dem Somatostatin-Präprohormon und seiner spezifischen physiologischen Wirkungen. Zu den ähnlichen Verbindungen gehören:
Somatostatin: Ein weiteres Peptidhormon aus dem gleichen Präprohormon, aber mit unterschiedlichen Rezeptorinteraktionen und physiologischen Wirkungen.
Neuronostatin-19: Eine längere Variante von Neuronostatin-13 mit zusätzlichen Aminosäuren und geringfügig unterschiedlichen biologischen Aktivitäten.
Neuronostatin-13 (Mensch) zeichnet sich durch seine spezifischen Rezeptorinteraktionen und seine potenziellen therapeutischen Anwendungen bei Stoffwechsel- und Herz-Kreislauf-Erkrankungen aus .
Eigenschaften
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H110N20O16/c1-32(2)27-40(66)55(92)77-42(20-16-26-72-64(70)71)56(93)79-44(22-24-50(68)87)59(96)83-47(30-39-17-12-11-13-18-39)62(99)81-46(29-34(5)6)61(98)80-43(21-23-49(67)86)58(95)78-41(19-14-15-25-65)57(94)84-48(31-85)63(100)82-45(28-33(3)4)60(97)76-38(10)54(91)75-37(9)53(90)74-36(8)52(89)73-35(7)51(69)88/h11-13,17-18,32-38,40-48,85H,14-16,19-31,65-66H2,1-10H3,(H2,67,86)(H2,68,87)(H2,69,88)(H,73,89)(H,74,90)(H,75,91)(H,76,97)(H,77,92)(H,78,95)(H,79,93)(H,80,98)(H,81,99)(H,82,100)(H,83,96)(H,84,94)(H4,70,71,72)/t35-,36-,37-,38-,40-,41-,42-,43-,44-,45-,46-,47+,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBROQPAHZFJIA-QACLBKBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H110N20O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1415.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B612535.png)


